1-(4-Bromobenzoyl)-2-methylpiperazine chemical properties
1-(4-Bromobenzoyl)-2-methylpiperazine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-(4-Bromobenzoyl)-2-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromobenzoyl)-2-methylpiperazine is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. This molecule incorporates a 4-bromobenzoyl group attached to one nitrogen and a methyl group at the 2-position of the piperazine ring. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in pharmacologically active compounds due to its ability to improve physicochemical properties and interact with biological targets.[1][2] The presence of the bromobenzoyl moiety offers a site for further chemical modification and can influence the compound's biological activity, while the methyl group introduces chirality and conformational constraints. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(4-Bromobenzoyl)-2-methylpiperazine, based on established chemical principles and data from structurally related compounds.
Synthesis and Purification
The most direct and common method for the synthesis of 1-(4-Bromobenzoyl)-2-methylpiperazine is the nucleophilic acyl substitution reaction between 2-methylpiperazine and 4-bromobenzoyl chloride.[3] This reaction involves the attack of the more sterically accessible secondary amine of 2-methylpiperazine on the electrophilic carbonyl carbon of the acyl chloride.
Experimental Protocol: Synthesis of 1-(4-Bromobenzoyl)-2-methylpiperazine
-
Reaction Setup : To a solution of 2-methylpiperazine (2.0 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (2.2 equivalents) to scavenge the hydrochloric acid byproduct.
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Addition of Acyl Chloride : Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in the same solvent dropwise over 30-60 minutes. The slow addition is crucial to control the exothermicity of the reaction and to favor mono-acylation.[4]
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup : Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess 2-methylpiperazine and triethylamine hydrochloride, followed by a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, and finally with brine.
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Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure 1-(4-Bromobenzoyl)-2-methylpiperazine.[5]
Controlling Selectivity
A key challenge in the acylation of unsymmetrical piperazines is achieving selective mono-acylation. Using an excess of 2-methylpiperazine relative to the acylating agent statistically favors the formation of the mono-acylated product.[4] The inherent difference in nucleophilicity and steric hindrance between the two nitrogen atoms in 2-methylpiperazine also aids in selectivity.
Spectroscopic and Physicochemical Properties
The structural elucidation of 1-(4-Bromobenzoyl)-2-methylpiperazine relies on a combination of spectroscopic techniques. The following data are predicted based on the analysis of its constituent parts and similar N-acylpiperazines.[1][3]
| Property | Value |
| Molecular Formula | C₁₂H₁₅BrN₂O |
| Molecular Weight | 283.17 g/mol |
| Predicted XLogP3 | 2.1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the presence of conformational isomers (rotamers) arising from the restricted rotation around the C(O)-N amide bond.[6] This can lead to the broadening or splitting of signals for the piperazine ring protons. The methyl group at the 2-position further complicates the spectrum.
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Aromatic Protons : Two doublets are expected in the aromatic region (δ 7.2-7.8 ppm), corresponding to the AA'BB' system of the 4-substituted benzene ring.
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Piperazine Protons : A series of complex multiplets are expected in the range of δ 2.5-4.0 ppm. The presence of the methyl group and the acyl group will lead to distinct chemical shifts for each of the seven piperazine protons. The proton on the carbon bearing the methyl group (C2-H) will likely appear as a multiplet.
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Methyl Protons : A doublet is expected around δ 1.0-1.3 ppm, coupled to the adjacent C2 proton.[7]
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N-H Proton : A broad singlet corresponding to the secondary amine proton is expected, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
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Carbonyl Carbon : A signal for the amide carbonyl carbon is expected around δ 165-170 ppm.
-
Aromatic Carbons : Four signals are expected in the aromatic region (δ 125-140 ppm), including the carbon attached to the bromine atom (ipso-carbon) at a lower field.
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Piperazine Carbons : Five distinct signals for the piperazine ring carbons are anticipated in the range of δ 40-60 ppm.
-
Methyl Carbon : A signal for the methyl carbon is expected at a higher field, around δ 15-20 ppm.
Infrared (IR) Spectroscopy
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C=O Stretch : A strong absorption band characteristic of the amide carbonyl group is expected around 1630-1650 cm⁻¹.[2]
-
N-H Stretch : A moderate absorption for the secondary amine N-H stretch is expected around 3300-3350 cm⁻¹.
-
C-N Stretch : Absorption bands for the C-N bonds will appear in the fingerprint region.
-
Aromatic C-H Stretch : Signals for the aromatic C-H stretching will be observed above 3000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with approximately equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the cleavage of the benzoyl group and fragmentation of the piperazine ring.
Protocols for Spectral Data Acquisition
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NMR Spectroscopy : A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher spectrometer. Standard pulse programs are used for data acquisition.[8]
-
IR Spectroscopy : The spectrum can be obtained using an ATR-FTIR spectrometer by placing a small amount of the solid sample directly on the ATR crystal.
-
Mass Spectrometry : A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is analyzed using a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI).
Reactivity and Conformational Analysis
Reactivity
The chemical reactivity of 1-(4-Bromobenzoyl)-2-methylpiperazine is dictated by its functional groups:
-
Carbonyl Group : The carbonyl carbon is electrophilic and can be attacked by nucleophiles.
-
Secondary Amine : The N-H proton is weakly acidic and can be deprotonated by a strong base. The nitrogen atom is nucleophilic and can undergo further reactions such as alkylation, acylation, or arylation.[9]
-
Aromatic Ring : The bromine atom on the phenyl ring allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling further diversification of the molecule.
Conformational Analysis
N-acylpiperazines exhibit complex conformational behavior in solution.[1] Two main dynamic processes are observed:
-
Amide Bond Rotation : The partial double bond character of the C(O)-N bond restricts rotation, leading to the existence of two stable rotamers.[6]
-
Piperazine Ring Inversion : The piperazine ring typically adopts a chair conformation, which can undergo ring inversion between two chair forms.
The presence of the 2-methyl group influences the equilibrium between these conformers. Studies on related 2-substituted piperazines have shown a preference for the axial conformation of the substituent.[10] Temperature-dependent NMR studies can be employed to determine the energy barriers for these conformational changes.[3]
Potential Applications and Biological Context
The piperazine moiety is a cornerstone in drug discovery, present in numerous approved drugs with a wide range of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties.[2][11][12] Bromobenzoyl-containing compounds have also been investigated for various therapeutic applications.
Derivatives of 1-(substituted-benzoyl)-piperazine have shown promise as cytotoxic agents against various cancer cell lines.[2] The combination of the 4-bromobenzoyl group and the 2-methylpiperazine scaffold in the title compound makes it an interesting candidate for screening in various biological assays. It can also serve as a valuable intermediate for the synthesis of more complex molecules in drug development programs.[13]
Conclusion
1-(4-Bromobenzoyl)-2-methylpiperazine is a multifaceted molecule with significant potential in synthetic and medicinal chemistry. Its synthesis is achievable through standard acylation procedures, and its structure can be unequivocally determined using modern spectroscopic methods. The compound's reactivity at multiple sites, coupled with its complex conformational dynamics, offers a rich area for further chemical exploration. Given the established pharmacological importance of both the piperazine and bromobenzoyl moieties, this compound represents a valuable building block for the development of novel therapeutic agents.
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